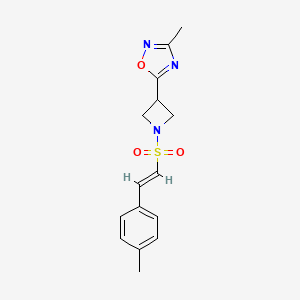

叔丁基4-(3-氟-4-硝基苯基)哌嗪-1-羧酸酯

描述

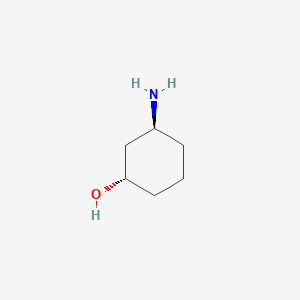

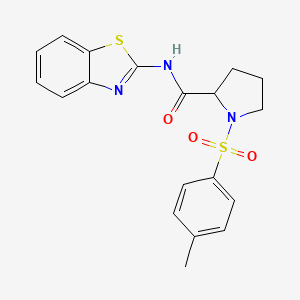

The compound tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 3-fluoro-4-nitrophenyl moiety. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceutical compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperazine chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS, along with single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures with experimental data . The crystal structure of these compounds can reveal interesting features such as weak intermolecular interactions and aromatic π-π stacking, which contribute to the stability and three-dimensional architecture of the crystals .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves an amination reaction . The presence of a second nitrogen atom in the piperazine substructure, as seen in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, can lead to novel chemistry and pharmacologically useful cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystallographic data, such as unit cell parameters and space group, provide insights into the solid-state properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals studied using DFT can reveal the stability and reactivity of the molecules . Additionally, the biological activity of these compounds, such as antibacterial and anthelmintic properties, can be assessed through in vitro studies .

科学研究应用

合成工艺

叔丁基4-(3-氟-4-硝基苯基)哌嗪-1-羧酸酯及其衍生物通过多种方法合成。刘亚虎(2010)提出了一种通过低成本胺化工艺制备叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯的合成方法(刘亚虎,2010)。此外,杨志平等人(2021)利用亲核取代反应合成了叔丁基4-(4-硝基苯基)哌嗪-1-羧酸酯,并通过各种光谱方法和密度泛函理论计算证实了其结构(杨志平等人,2021)。

结构分析和表征

这些化合物的分子结构已得到广泛分析。例如,C. Sanjeevarayappa等人(2015)利用光谱证据和单晶X射线衍射对叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯进行了表征,揭示了其晶体性质和分子间相互作用(C. Sanjeevarayappa等人,2015)。同样,Ashwini Gumireddy等人(2021)报道了一种空间位阻大的哌嗪衍生物的晶体结构,突出了其药学潜力(Ashwini Gumireddy等人,2021)。

在材料科学和药物化学中的应用

材料科学

在材料科学领域,叔丁基4-(3-氟-4-硝基苯基)哌嗪-1-羧酸酯等化合物被用于各种应用。B. Praveen等人(2021)研究了叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在酸性条件下对碳钢的防腐蚀性能,揭示了其作为有效缓蚀剂的潜力(B. Praveen等人,2021)。

药物化学

在药物化学中,这些化合物作为生物活性分子的合成中间体。缪振元(2006)改进了作为三唑类抗真菌剂关键中间体的哌嗪-1-羧酸叔丁酯的合成工艺(缪振元,2006)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSXRBLLJMNXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)